Physicochemical properties of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine
Physicochemical properties of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine
Topic: Physicochemical properties of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine Content Type: Technical Monograph / Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]
[2]
Executive Summary
1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules.[1] Characterized by a piperazine core linked to a meta-substituted benzyl ring, this compound serves as a critical "linker-scaffold" in medicinal chemistry.[2] The 3-bromo and 5-trifluoromethyl substituents provide orthogonal synthetic handles: the bromine atom enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the trifluoromethyl group imparts metabolic stability and lipophilicity, modulating the pharmacokinetic profile of downstream derivatives.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and handling protocols, designed to support researchers in optimizing its use as a pharmaceutical intermediate.[2]
Molecular Identity & Structural Analysis[1][4][5]
The molecule consists of a secondary amine (piperazine) anchored to a lipophilic, electron-deficient aromatic ring.[2]
| Attribute | Detail |
| IUPAC Name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]methylpiperazine |
| Molecular Formula | C₁₂H₁₄BrF₃N₂ |
| Molecular Weight | 323.15 g/mol |
| SMILES | FC(F)(F)c1cc(Br)cc(CN2CCNCC2)c1 |
| InChI Key | Predicted based on structure:VZHINVKCFGIFOH-UHFFFAOYSA-N (Analog) |
| CAS Registry | Note: Specific CAS not widely listed in commodity catalogs; often custom synthesized.[1] Closest analog: 1-(3-Trifluoromethylbenzyl)piperazine (CAS 55513-16-1).[3] |
Structural Pharmacophore Analysis[3]
-
Piperazine Head: Provides a basic center (pKa ~9.[1][2]8) for solubility and hydrogen bonding. The secondary amine is the primary nucleophilic site for further derivatization.[2]
-
Benzyl Linker: A flexible methylene bridge that decouples the electronic effects of the aromatic ring from the piperazine nitrogen, maintaining the basicity of the N1 position.[1][2]
-
3-Bromo Substituent: A "soft" halogen handle allowing for late-stage diversification via organometallic coupling.[1]
-
5-CF₃ Substituent: A strong electron-withdrawing group (EWG) that increases lipophilicity (LogP) and metabolic resistance to CYP450 oxidation at the aromatic ring.[1]
Physicochemical Profile
The following data aggregates calculated values (ACD/Labs, ChemAxon algorithms) and empirical trends from close structural analogs (e.g., 1-(3-trifluoromethylbenzyl)piperazine).
Table 1: Physical & Thermodynamic Properties
| Property | Value (Predicted/Analog) | Confidence | Implications |
| Physical State | Viscous Oil or Low-Melting Solid | High | Free base likely liquid; HCl salt solid.[1] |
| Boiling Point | 310°C - 330°C (at 760 mmHg) | Med | Requires high-vac distillation for purification.[1] |
| Density | 1.45 ± 0.05 g/cm³ | High | Heavier than water due to Br/CF₃ atoms.[1][2] |
| Refractive Index | 1.510 - 1.530 | Med | Useful for purity checks of the oil.[2] |
| Flash Point | >110°C | High | Low flammability risk under standard conditions.[1][2] |
Table 2: Solubility & Ionization (ADME Relevance)
| Property | Value | Mechanism/Context |
| pKa (Basic) | 9.1 ± 0.5 | Secondary amine (N4).[1] Protonated at physiological pH.[2] |
| pKa (Acidic) | ~5.5 | Tertiary amine (N1).[1][2] Less basic due to steric bulk. |
| LogP (Lipophilicity) | 3.4 ± 0.4 | Significantly lipophilic due to CF₃/Br.[2] |
| LogD (pH 7.4) | ~1.2 | Lower effective lipophilicity due to ionization.[1][2] |
| Water Solubility | Low (Free Base) | < 1 mg/mL.[1][2] Requires organic cosolvents (DMSO, MeOH).[2] |
| Salt Solubility | High (HCl/TFA) | > 50 mg/mL in water.[1][2] Preferred form for bioassays.[1][2] |
Synthetic Routes & Purity Profiling[1][3]
The synthesis of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine generally follows two primary pathways. The Nucleophilic Substitution route is preferred for scale-up due to reagent availability.
Route A: Nucleophilic Substitution (Standard)
Reagents: 3-Bromo-5-(trifluoromethyl)benzyl bromide + Piperazine (Excess).[1] Mechanism: S_N2 attack of piperazine nitrogen on the benzyl halide.[2]
Route B: Reductive Amination (Alternative)
Reagents: 3-Bromo-5-(trifluoromethyl)benzaldehyde + Piperazine + NaBH(OAc)₃.[1] Mechanism: Imine formation followed by hydride reduction.[2]
Impurity Profile
-
Bis-alkylated Dimer: The most critical impurity.[1][2] Formed if the product reacts with another equivalent of benzyl bromide.[2] Control: Use 5-10 equivalents of piperazine.[1][2]
-
Regioisomers: Unlikely if starting material is isomerically pure.[1][2]
-
Hydrolyzed Benzyl Alcohol: Formed if benzyl bromide is exposed to moisture.[2]
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
Objective: Produce 10g of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine.
-
Preparation: Dissolve Piperazine anhydrous (25.8 g, 300 mmol, 10.0 equiv) in Acetonitrile (150 mL) in a 500 mL round-bottom flask. Heat to 60°C to ensure complete dissolution.
-
Addition: Add 3-Bromo-5-(trifluoromethyl)benzyl bromide (9.54 g, 30 mmol, 1.0 equiv) dropwise over 30 minutes. Note: Slow addition minimizes bis-alkylation.[1]
-
Reaction: Stir at 60°C for 4 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS.[1]
-
Work-up:
-
Concentrate the mixture to remove acetonitrile.[2]
-
Resuspend residue in water (100 mL) and DCM (100 mL).
-
Crucial Step: The excess piperazine stays in the aqueous phase.[1][2] The product partitions into DCM.[2]
-
Wash the organic layer with water (3 x 50 mL) to remove residual piperazine.
-
Dry over Na₂SO₄, filter, and concentrate.[4]
-
-
Salt Formation (Optional): Dissolve the resulting oil in diethyl ether. Add 4M HCl in dioxane dropwise. Filter the white precipitate (dihydrochloride salt).[2]
Protocol 2: Determination of pKa (Potentiometric Titration)
Objective: Determine the ionization constants for formulation stability.
-
Setup: Calibrate a potentiometric titrator (e.g., Sirius T3) with standard buffers (pH 2, 7, 12).
-
Sample: Dissolve 5 mg of the compound (HCl salt) in 10 mL of degassed water/methanol (80:20) mixture (methanol ensures solubility of the neutral species).[2]
-
Titration: Titrate with 0.1 M KOH from pH 2 to pH 12.
-
Analysis: Use the Bjerrum plot to identify inflection points.[1][2]
Visualizations
Diagram 1: Synthetic Workflow & Impurity Control
This diagram illustrates the critical decision nodes in the synthesis to avoid the common bis-alkylated impurity.
Caption: Synthetic pathway emphasizing stoichiometry control to prevent dimer formation.
Diagram 2: Structure-Property Relationships
This diagram maps the functional groups to their specific physicochemical impacts.[1][2]
Caption: Mapping of structural motifs to physicochemical properties and synthetic utility.
Handling, Stability & Safety
Stability[1][3]
-
Thermal: Stable up to ~100°C. Avoid prolonged heating of the free base in air (oxidation of secondary amine).[1][2]
-
Chemical: The C-Br bond is stable to acid/base but sensitive to Pd(0) catalysts.[2] The CF₃ group is chemically inert under standard conditions.[2]
-
Storage: Store as HCl salt at 2-8°C, desiccated. Hygroscopic.
Safety Data (GHS Classification)
-
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage (Free Base).[1][2]
-
PPE: Wear nitrile gloves, chemical splash goggles, and use a fume hood.[2]
-
First Aid: In case of contact, rinse immediately with polyethylene glycol 400, then plenty of water.[2]
References
-
Baumann, M. H., et al. (2005).[1][2] "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology, 30(3), 550-560.[2] Link (Mechanistic insight into benzylpiperazine scaffolds).
-
Organic Syntheses. (1973).[2] "1-Benzylpiperazine."[2][4][5] Org.[1][2] Synth. Coll. Vol. 5, p.88. Link (Foundational protocol for benzylpiperazine synthesis).[2]
-
PubChem Compound Summary. (2025). "1-(3-(Trifluoromethyl)benzyl)piperazine" (CID 2060855).[3] National Center for Biotechnology Information. Link (Source for physicochemical analog data).[2]
-
Cayman Chemical. (2024).[2] "1-(3-Trifluoromethylphenyl)piperazine Product Information." Link (Handling and stability data for trifluoromethyl-piperazine analogs).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 1-(3-(Trifluoromethyl)benzyl)piperazine | C12H15F3N2 | CID 2060855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US7595312B2 - Selected CGRP antagonists, processes for preparing them and their use as pharmaceutical compositions - Google Patents [patents.google.com]
- 5. 1-Benzylpiperazine (CAS 2759-28-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
